molecular formula C22H22Cl2N4O4S B12705612 Methyl N-(4-((5,6-dichloro-2-benzothiazolyl)azo)-3-methylphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate CAS No. 79044-54-5

Methyl N-(4-((5,6-dichloro-2-benzothiazolyl)azo)-3-methylphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate

Cat. No.: B12705612
CAS No.: 79044-54-5
M. Wt: 509.4 g/mol
InChI Key: LPUHXJDARPBXOF-UHFFFAOYSA-N
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Description

“Methyl N-(4-((5,6-dichloro-2-benzothiazolyl)azo)-3-methylphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate” is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of an azo group (-N=N-) which is often used in dyes and pigments due to their vivid colors. The compound’s structure includes a benzothiazole ring, which is known for its applications in various chemical and pharmaceutical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Methyl N-(4-((5,6-dichloro-2-benzothiazolyl)azo)-3-methylphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate” typically involves the following steps:

    Formation of the Azo Compound: The azo group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound.

    Introduction of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a carboxylic acid derivative.

    Final Coupling: The final step involves coupling the azo compound with the benzothiazole derivative under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azo group, leading to the formation of nitro compounds.

    Reduction: Reduction of the azo group can yield amines, which can further participate in various chemical reactions.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Aromatic amines.

    Substitution Products: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a dye or pigment due to its vivid color properties. It may also serve as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

In biological research, such compounds can be used as staining agents for microscopy

Industry

In the industrial sector, the compound can be used in the manufacturing of dyes, pigments, and other colorants. It may also find applications in the production of polymers and plastics.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The azo group can participate in redox reactions, while the benzothiazole ring can interact with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(4-((5,6-dichlorobenzothiazolyl)azo)-phenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate
  • Methyl N-(4-((5,6-dichlorobenzothiazolyl)azo)-3-methylphenyl)-N-(3-oxopropyl)-beta-alaninate

Uniqueness

The presence of the methoxy group and the specific substitution pattern on the aromatic rings make “Methyl N-(4-((5,6-dichloro-2-benzothiazolyl)azo)-3-methylphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate” unique. These structural features can influence its chemical reactivity, stability, and interactions with biological molecules, distinguishing it from similar compounds.

Properties

CAS No.

79044-54-5

Molecular Formula

C22H22Cl2N4O4S

Molecular Weight

509.4 g/mol

IUPAC Name

methyl 3-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-(3-methoxy-3-oxopropyl)-3-methylanilino]propanoate

InChI

InChI=1S/C22H22Cl2N4O4S/c1-13-10-14(28(8-6-20(29)31-2)9-7-21(30)32-3)4-5-17(13)26-27-22-25-18-11-15(23)16(24)12-19(18)33-22/h4-5,10-12H,6-9H2,1-3H3

InChI Key

LPUHXJDARPBXOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCC(=O)OC)CCC(=O)OC)N=NC2=NC3=CC(=C(C=C3S2)Cl)Cl

Origin of Product

United States

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